TAS-103 free base
Descripción general
Descripción
TAS-103 free base, also known as BMS-247615, is a recently developed dual inhibitor of topoisomerase-I (topo-I) and topoisomerase-II (topo-II) . It has documented cytotoxicity in vitro and antitumor activity against a variety of mouse, rat, and human xenografts in vivo .
Synthesis Analysis
TAS-103 has been found to inhibit DNA synthesis more strongly than RNA and protein synthesis, and it induces an increase of cell population in the S-G2/M phase . The cytotoxicity of TAS-103 was strongest against S-phase cells, but its cell cycle phase specificity was not clear, and depended on drug concentration and exposure time .Molecular Structure Analysis
The molecular formula of TAS-103 free base is C20H19N3O2 . Its molecular weight is 333.38 . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .Physical And Chemical Properties Analysis
TAS-103 free base has a molecular weight of 333.38 and a molecular formula of C20H19N3O2 . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .Aplicaciones Científicas De Investigación
1. TAS-103 as an Anticancer Agent
TAS-103 has been identified as a novel antineoplastic agent with a unique mechanism of action. It functions primarily by stimulating DNA cleavage mediated by topoisomerases, enzymes crucial for DNA replication and transcription. TAS-103 has shown effectiveness against various in vivo tumor models, suggesting its potential as a dual topoisomerase I/II-targeted drug (Byl et al., 1999), (Fortune et al., 1999).
2. Enhancing Drug Delivery
Research has explored the application of nanoparticles for targeting and controlled release of TAS-103. Nanocomposite particles containing TAS-103 have shown enhanced cytotoxicity against lung cancer cells compared to the free drug. This suggests that such nanocomposite systems could be promising for lung cancer treatment (Tomoda et al., 2009).
3. Apoptotic Response in Cancer Cells
TAS-103 has been shown to induce apoptosis in human leukemia cells. The drug stimulates significant variations in mitochondrial transmembrane potential and intracellular pH, leading to the activation of caspase-3, a key mediator of the apoptotic pathway. This indicates TAS-103’s role in triggering programmed cell death in cancerous cells (Kluza et al., 2000).
4. DNA Binding and Interaction
Studies on TAS-103 have revealed its unique DNA-binding properties. It appears to bind to DNA through two modes: surface (outside binding) and intercalation. This dual binding nature could be significant for its effectiveness as a topoisomerase inhibitor (Ishida & Asao, 2002).
5. Combination Therapy Potential
Research has shown that TAS-103, when used in combination with other anticancer agents like cisplatin, can have a greater cytotoxic effect on cancer cells. This suggests that TAS-103 could be effective in combination therapy for certain types of cancer (Sunami et al., 1999).
Mecanismo De Acción
TAS-103 is a dual inhibitor of DNA topoisomerase I/II . It stabilizes cleavable complexes of Topo-DNA at the cellular level . The inhibitory effects of TAS-103 on topo-I and -II may in part be related to its DNA binding rather than primarily through stabilization of topo-I or -II intermediates with DNA through specific binding to the enzymes .
Safety and Hazards
Propiedades
IUPAC Name |
6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWSTIYZUWEOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TAS-103 free base | |
CAS RN |
174634-08-3 | |
Record name | TAS-103 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAS-103 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.